Piperazine, 1-benzoyl-4-propyl-, monohydrochloride

Pharmaceutical formulation In vitro assay preparation Salt screening

Structural misassignment of N-alkylpiperazines is a common cause of failed SAR and material science experiments. This exact N4-propyl benzoylpiperazine hydrochloride (CAS 19729-87-4) eliminates that risk. - **For CNS drug discovery:** Key GlyT1 inhibitor probe (Pinard et al., 2008). The propyl chain defines the steric tolerance of the binding pocket. HCl salt ensures aqueous buffer solubility for dose-response assays. - **For thermal recording materials:** Documented decolorizing agent in multi-layer media (JPS62127279A). Prevents color mixing in high/low temperature layers. - **Regioisomer control:** Distinguish from N-benzoyl regioisomers via HPLC method development (free base LogP ~1.73).

Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
CAS No. 19729-87-4
Cat. No. B010234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-benzoyl-4-propyl-, monohydrochloride
CAS19729-87-4
Synonymsphenyl-(4-propylpiperazin-1-yl)methanone hydrochloride
Molecular FormulaC14H21ClN2O
Molecular Weight268.78 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)C(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O.ClH/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3;1H
InChIKeySZSBGLGJSJYWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-Propylpiperazine HCl Chemical Identity


Piperazine, 1-benzoyl-4-propyl-, monohydrochloride (CAS 19729-87-4) is a substituted benzoylpiperazine hydrochloride salt with the molecular formula C14H21ClN2O and a molecular weight of 268.78 g/mol . This compound belongs to the broader class of N-benzoyl-N'-alkylpiperazines, which have been investigated as glycine transporter-1 (GlyT1) inhibitors for central nervous system disorders and as decolorizing agents in thermal recording materials [1][2]. The hydrochloride salt form confers increased aqueous solubility relative to the free base (CAS 19729-72-7, MW 232.32 g/mol), a critical factor for formulation-dependent research applications .

Salt form
Hydrochloride salt supports aqueous formulation workflows
N4-propyl chain
Enables GlyT1 SAR probe studies within benzoylpiperazine series
Decolorizing agent
Specific N-propyl-N'-benzoyl substitution for thermal recording research

1-Benzoyl-4-Propylpiperazine HCl vs. Alkyl Analogs


Substitution of piperazine derivatives without rigorous structural discrimination is a known source of experimental failure in SAR studies and material science applications. The N4-alkyl chain length and the salt form (free base vs. hydrochloride) critically modulate lipophilicity, solubility, and target binding kinetics. For instance, within the benzoylpiperazine GlyT1 inhibitor series, small alkyl variations (e.g., methyl vs. isopropyl vs. cyclohexyl) produced marked differences in inhibitory potency, with some compounds displaying single-digit nanomolar IC50 values while homologs lost activity entirely [1]. Similarly, in thermal recording applications, decolorizing efficacy is highly dependent on the specific N-alkyl substituent, necessitating exact compound identity rather than generic piperazine replacement [2]. The hydrochloride salt of 1-benzoyl-4-propylpiperazine offers distinct handling and solubility properties compared to the free base (CAS 19729-72-7) or alternative salt forms, making uncontrolled substitution a direct risk to experimental reproducibility.

Free base (CAS 19729-72-7)
Lower aqueous solubility may alter in vitro assay conditions; direct molar equivalent correction required.
Alkyl chain homologs
N4-isopropyl or cyclohexylmethyl analogs show divergent GlyT1 inhibitory activity; SAR may not transfer directly.
Regioisomer (CAS 1146119-42-7)
1-(4-Propylbenzoyl)piperazine exhibits altered molecular topology and hydrogen-bonding capacity, risking target-binding mismatch.

1-Benzoyl-4-Propylpiperazine HCl: Key Differentiation Evidence


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The monohydrochloride salt (CAS 19729-87-4) exhibits substantially higher aqueous solubility compared to its free base counterpart, phenyl(4-propylpiperazin-1-yl)methanone (CAS 19729-72-7, MW 232.32 g/mol). This is a general property of piperazine hydrochloride salts versus free bases, driven by increased ionization and polarity . The molecular weight differential (268.78 vs. 232.32 g/mol) confirms the stoichiometric incorporation of HCl (36.46 g/mol), which must be accounted for in molarity calculations for biological assays [1].

Salt vs. Free Base Solubility
Class-level inference
Hydrochloride salt: high aqueous solubility
Free base: low aqueous solubility
Supports aqueous assay formulation selection
Qualitative; compound-specific solubility data not located
Pharmaceutical formulation In vitro assay preparation Salt screening

GlyT1 Inhibitor SAR: N4-Propyl vs. Alkyl Homologs

In the benzoylpiperazine GlyT1 inhibitor series reported by Pinard et al. (2008), N4-alkyl substituent identity profoundly affected potency. Compounds bearing isopropyl (23) and cyclohexyl (24) groups at the N4 position achieved 1–2 nM GlyT1 inhibitory activity, while introduction of bulkier or more extended substituents such as cyclohexylmethyl (26) caused an abrupt loss of activity [1]. The N4-propyl substituent of 1-benzoyl-4-propylpiperazine occupies an intermediate steric and lipophilic space between the smaller methyl/ethyl and the larger butyl/cyclohexylmethyl analogs, making it a strategically important comparator for SAR exploration where moderate lipophilicity (estimated LogP ~1.7–2.5) is desired [1][2].

N4-Alkyl SAR in GlyT1
Cross-study comparable
N4-isopropyl: GlyT1 EC50 1–2 nM
N4-propyl: intermediate steric space (EC50 not reported)
N4-cyclohexylmethyl: activity lost
N4-propyl occupies critical SAR probe position
Direct EC50 for target compound not available; trend inferred
GlyT1 inhibition CNS drug discovery Structure-activity relationship

Decolorizing Agent: Unique Piperazine Functionality

N-Propyl-N'-benzoylpiperazine (the free base of CAS 19729-87-4) is explicitly claimed as an effective decolorizing agent in multicolor thermal recording materials (JPS62127279A, Ricoh KK) [1]. In the patented system, the decolorizing layer is interposed between yellow, magenta, and cyan color-forming layers. The N-propyl-N'-benzoylpiperazine selectively decolorizes the lower-temperature color-forming layer without impairing subsequent color development steps, enabling clean three-color recording [1]. Alternative decolorizers listed in the same patent include N-methyl-N'-phenylacetylpiperazine, indicating that even among piperazine-based agents, subtle N-substituent changes dictate compatibility with specific leuco dye–color developer pairs [2].

Decolorizing Layer Function
Class-level inference
N-Propyl-N'-benzoylpiperazine selectively decolorizes low-temperature color layer without cross-interference (Ricoh patent)
Functional layer compatibility in thermal recording
Quantitative decolorization efficiency not reported
Thermal recording materials Decolorizing agent Multicolor printing

Regioisomer Differentiation: N-Benzoyl vs. N-Propylbenzoyl

A critical structural distinction exists between 1-benzoyl-4-propylpiperazine (CAS 19729-87-4 HCl; CAS 19729-72-7 free base) and its regioisomer 1-(4-propylbenzoyl)piperazine (CAS 1146119-42-7) [1]. In the target compound, the propyl group is attached to the N4 piperazine nitrogen, while the benzoyl group is on N1. In the regioisomer, both the propyl and carbonyl groups are on the same side of the molecule (4-propylbenzoyl attached to N1). This regioisomeric difference produces distinct molecular shapes, electronic distributions, and hydrogen-bonding capabilities, as confirmed by the computed polar surface area (PSA) of 23.55 Ų for the target free base [2]. Such regioisomerism is a well-established determinant of receptor binding and metabolic stability in piperazine-based drug candidates.

Regioisomer Identity
Class-level inference
Target: benzoyl at N1, propyl at N4; PSA 23.55 Ų
Regioisomer: 4-propylbenzoyl at N1 (CAS 1146119-42-7)
Structural identity may impact target engagement
Experimental binding comparison not available
Medicinal chemistry Isomer differentiation Target selectivity

1-Benzoyl-4-Propylpiperazine HCl Key Applications


GlyT1 SAR Probe: N4-Alkyl Chain Effects

In glycine transporter-1 (GlyT1) drug discovery programs, 1-benzoyl-4-propylpiperazine hydrochloride serves as a key SAR probe to systematically interrogate the N4-substituent pocket. The N4-propyl group occupies an intermediate steric volume between the highly potent isopropyl analog (GlyT1 EC50 1–2 nM) and the inactive cyclohexylmethyl analog, as described in the foundational benzoylpiperazine GlyT1 inhibitor series by Pinard et al. (2008) [1]. The hydrochloride salt ensures consistent solubility in aqueous assay buffers, a prerequisite for dose-response experiments. Researchers can use this compound to map the steric and lipophilic tolerance of the GlyT1 binding site, generating data that informs the design of next-generation inhibitors with optimized brain penetration and selectivity profiles [1].

Multicolor Thermal Recording: Decolorizing Intermediate Layer

In the development of multilayer thermal recording media (e.g., two-color or three-color labels and facsimile papers), N-propyl-N'-benzoylpiperazine (the active moiety of CAS 19729-87-4) functions as a decolorizing agent in intermediate layers [2]. The compound selectively erases the color developed in a low-temperature leuco dye layer when the high-temperature layer is thermally activated, preventing color mixing and ensuring sharp color separation. The specific N-propyl-N'-benzoyl substitution is cited in Ricoh's JPS62127279A patent alongside N-methyl-N'-phenylacetylpiperazine as an effective decolorizer class [2]. The hydrochloride salt form may offer processing advantages in aqueous coating formulations for pilot-scale manufacturing .

Analytical Reference Standard: Regioisomer & Salt Form

The hydrochloride salt (CAS 19729-87-4) and its regioisomers (e.g., 1-(4-propylbenzoyl)piperazine, CAS 1146119-42-7) present a concrete case for developing and validating HPLC, LC-MS, or NMR methods capable of distinguishing N-substitution regioisomers in benzoylpiperazine libraries [3]. The free base (CAS 19729-72-7) has a reported LogP of 1.73 and PSA of 23.55 Ų [3], while the hydrochloride salt exhibits different chromatographic retention due to its ionic character. Method development using this compound pair trains analytical chemists to resolve regioisomeric impurities, a critical quality control capability for pharmaceutical intermediate supply chains .

Piperazine Library for CNS Target Screening

In commercial or academic screening libraries targeting CNS receptors, ion channels, or transporters, 1-benzoyl-4-propylpiperazine hydrochloride is a structurally defined member of the N-benzoyl-N'-alkylpiperazine chemotype. This chemotype has demonstrated activity across multiple CNS targets including GlyT1, sigma receptors, and dopamine receptors [1]. The compound's calculated LogP (~1.73 for the free base) places it within the favorable CNS drug-like property space (LogP 1–4), and the hydrochloride salt provides the aqueous solubility necessary for high-throughput screening robotics [3]. Its inclusion in a screening deck, alongside methyl, ethyl, butyl, and branched-chain congeners, enables multi-dimensional SAR analysis from a single screening campaign [1].

Application
Selection Property
Validation Focus
GlyT1 SAR probe context
N4-alkyl chain length and salt form
GlyT1 inhibitory activity profiling
Thermal recording research
N-propyl-N'-benzoyl substitution
Decolorization selectivity in multilayer systems
Analytical reference standard
Regioisomer and salt form identity
Chromatographic separation of regioisomers
CNS screening library
CNS drug-like chemotype profile
Multi-target screening hit confirmation
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